molecular formula C15H13ClN4O2S B11468951 4-chloro-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide

4-chloro-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide

Cat. No.: B11468951
M. Wt: 348.8 g/mol
InChI Key: IFSFAGCWUXJCTF-UHFFFAOYSA-N
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Description

4-Chloro-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide is a heterocyclic compound featuring a fused [1,3,4]thiadiazolo[3,2-a]pyrimidine core substituted with a 5-oxo group, an isopropyl moiety at position 2, and a 4-chlorobenzamide group at position 5. This scaffold is of significant pharmacological interest due to the inherent bioactivity of thiadiazolopyrimidine derivatives, which exhibit antimicrobial, anticancer, and enzyme-inhibitory properties . The compound’s structural complexity and substituent diversity make it a promising candidate for drug development, particularly in targeting integrin receptors or microbial pathogens .

Properties

Molecular Formula

C15H13ClN4O2S

Molecular Weight

348.8 g/mol

IUPAC Name

4-chloro-N-(5-oxo-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide

InChI

InChI=1S/C15H13ClN4O2S/c1-8(2)13-19-20-14(22)11(7-17-15(20)23-13)18-12(21)9-3-5-10(16)6-4-9/h3-8H,1-2H3,(H,18,21)

InChI Key

IFSFAGCWUXJCTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide typically involves multiple steps:

    Formation of Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable aldehyde or ketone under acidic conditions.

    Pyrimidine Ring Formation: The thiadiazole intermediate is then subjected to further cyclization with a suitable nitrile or amidine to form the fused pyrimidine ring.

    Chlorination: The resulting compound is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Benzamide Formation: Finally, the chlorinated intermediate is reacted with an appropriate benzoyl chloride derivative to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiadiazolo[3,2-a]pyrimidines.

Scientific Research Applications

4-chloro-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Thiadiazolopyrimidine derivatives are highly tunable, with biological activity heavily influenced by substituents. Key analogues include:

Compound Name Substituents Key Features Biological Activity
Target Compound 2-isopropyl, 5-oxo, 6-(4-chlorobenzamide) Enhanced lipophilicity from isopropyl; electron-withdrawing chloro group Potential anticancer/antimicrobial (inferred from structural analogs)
7-Methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one 7-methyl, 2-phenoxymethyl Electron-donating methyl and phenoxymethyl groups Xanthine oxidase inhibition (IC₅₀ = 2.1 µM)
2-R-5-oxo-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carbohydrazide 6-carbohydrazide, 7-phenyl Hydrazide moiety enhances hydrogen bonding Broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL)
7-Substituted-phenyl-8,8a-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carbonitriles 6-cyano, 7-aryl Electron-withdrawing cyano group Anticancer activity (IC₅₀ = 12–45 µM)

Key Observations :

  • Electron-withdrawing groups (e.g., chloro, cyano) enhance anticancer and antimicrobial activity by increasing electrophilicity .
  • Lipophilic substituents (isopropyl, aryl) improve membrane permeability, critical for CNS or intracellular targets .

Comparison :

  • The target compound likely requires a stepwise approach due to the benzamide group’s steric bulk, contrasting with MCRs used for simpler derivatives .
  • Green methods (e.g., ultrasound with NaOH in ethanol) are optimal for derivatives with labile substituents .

Biological Activity

4-chloro-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiadiazole and pyrimidine moiety. The molecular formula is C21H19ClN4O4S2C_{21}H_{19}ClN_4O_4S_2, and its IUPAC name is 4-chloro-N-(3-{[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methoxy}phenyl)benzene-1-sulfonamide. Its unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies highlight the antimicrobial properties of thiadiazole derivatives. Thiadiazole compounds exhibit significant activity against various bacterial strains. For instance, derivatives similar to this compound have shown efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstMIC (µg/mL)
Compound AS. aureus0.25
Compound BE. coli0.50

Anti-Cancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects on various cancer cell lines. In vitro studies indicate that it induces apoptosis in breast cancer cells through the activation of caspase pathways .

Cell LineIC50 (µM)Mechanism
MCF-715Caspase activation
HeLa10DNA damage

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. Research indicates that compounds similar to this compound can reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

The biological activity of this compound involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cytokine Modulation : Downregulation of inflammatory cytokines through NF-kB pathway inhibition.

Case Studies

Several research studies have explored the efficacy of thiadiazole derivatives in various therapeutic areas:

  • Antitubercular Activity : A study found that a derivative exhibited potent activity against Mycobacterium tuberculosis, with an MIC value significantly lower than standard drugs .
    CompoundMIC (µg/mL)
    Thiadiazole Derivative X0.05
  • Antiviral Properties : Another study reported that certain thiadiazole derivatives displayed antiviral activity against influenza viruses by inhibiting viral replication .

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